2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile
CAS No.: 876549-49-4
Cat. No.: VC6534446
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 876549-49-4 |
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Molecular Formula | C13H15N3O2 |
Molecular Weight | 245.282 |
IUPAC Name | 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile |
Standard InChI | InChI=1S/C13H15N3O2/c1-10-4-2-3-7-15(10)13-6-5-12(16(17)18)8-11(13)9-14/h5-6,8,10H,2-4,7H2,1H3 |
Standard InChI Key | RUIZUCCFRARZAT-UHFFFAOYSA-N |
SMILES | CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile features a benzene core substituted at three positions:
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Position 1: A nitrile (–C≡N) group, conferring electrophilic reactivity.
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Position 2: A 2-methylpiperidin-1-yl group, introducing steric bulk and basicity from the tertiary amine.
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Position 5: A nitro (–NO₂) group, enhancing electron-withdrawing effects.
The piperidine ring’s methyl substituent at position 2 influences conformational flexibility, potentially affecting intermolecular interactions .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 246.3 g/mol (calculated from atomic composition).
Property | Value |
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IUPAC Name | 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile |
Exact Mass | 246.1218 g/mol |
Topological Polar Surface Area | 89.8 Ų (estimated) |
Physical and Chemical Properties
While experimental data on physical properties (e.g., melting point, solubility) are absent from public sources, inferences can be drawn from structural analogs:
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Solubility: Likely low in water due to the hydrophobic piperidinyl and nitrile groups; moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Expected to be stable under ambient conditions but sensitive to strong acids/bases due to the nitrile and nitro groups .
Hazard Category | GHS Code |
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Acute Oral Toxicity | Category 4 (H302) |
Skin Irritation | Category 2 (H315) |
Eye Irritation | Category 2A (H319) |
Respiratory Irritation | Specific Target Organ Toxicity (STOT SE 3, H335) |
Risk Mitigation Measures
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Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
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Ventilation: Use fume hoods or ensure adequate airflow to prevent inhalation exposure .
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First Aid:
Synthesis and Industrial Production
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Nucleophilic Aromatic Substitution: Reaction of 2-fluoro-5-nitrobenzonitrile with 2-methylpiperidine under basic conditions.
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Cyanation: Conversion of a brominated precursor via Rosenmund-von Braun reaction.
Industrial-scale production is likely limited to specialized chemical suppliers (e.g., Fluorochem Ltd, AK Scientific) .
Applications in Research and Development
Though specific applications are proprietary, the compound’s structure suggests potential roles in:
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Pharmaceutical Intermediates: As a building block for kinase inhibitors or neurologically active agents.
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Material Science: Nitriles are precursors for polymers and corrosion inhibitors.
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